4-[Methoxy(phenyl)methyl]piperidine
Overview
Description
4-[Methoxy(phenyl)methyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
The synthesis of 4-[Methoxy(phenyl)methyl]piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with benzyl chloride in the presence of a base, followed by methylation of the resulting product using methanol and a suitable catalyst . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
4-[Methoxy(phenyl)methyl]piperidine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure settings . Major products formed from these reactions include various substituted piperidines, alcohols, amines, ketones, and carboxylic acids .
Scientific Research Applications
4-[Methoxy(phenyl)methyl]piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[Methoxy(phenyl)methyl]piperidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the reuptake of monoamine neurotransmitters, similar to other piperidine derivatives . This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, resulting in various pharmacological effects .
Comparison with Similar Compounds
4-[Methoxy(phenyl)methyl]piperidine can be compared with other similar compounds, such as:
4-Methylpiperidine: Used as a catalyst and in peptide synthesis.
Para-Methoxyphenylpiperazine: Known for its effects on monoamine neurotransmitter reuptake.
Piperidin-4-one Derivatives: Exhibiting antimicrobial and antifungal activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
Properties
IUPAC Name |
4-[methoxy(phenyl)methyl]piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13(11-5-3-2-4-6-11)12-7-9-14-10-8-12/h2-6,12-14H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUIZCAEPUNEDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCNCC1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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